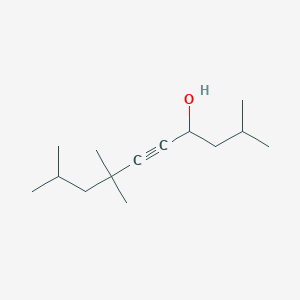

2,7,7,9-Tetramethyldec-5-yn-4-ol

Description

Significance of Alkyne and Alcohol Functionalities in Complex Molecule Synthesis

The alkyne and alcohol functional groups are cornerstones of organic synthesis due to their versatile reactivity. masterorganicchemistry.com

The Alkyne Group: Characterized by a carbon-carbon triple bond, the alkyne is a high-energy, unsaturated functional group. libretexts.org Its linear geometry and electron-rich π-bonds allow for a wide array of chemical transformations. masterorganicchemistry.com Alkynes can undergo:

Reduction: The triple bond can be partially reduced to form either cis- or trans-alkenes, or fully reduced to an alkane, providing stereochemical control. masterorganicchemistry.com

Addition Reactions: Alkynes readily react with a variety of reagents, including hydrogen halides and water (hydration), to introduce new functional groups. The hydration of alkynes is a key method for synthesizing ketones and aldehydes. libretexts.orgsolubilityofthings.com

Carbon-Carbon Bond Formation: Terminal alkynes (those with a hydrogen atom attached to a triply bonded carbon) are notably acidic for a hydrocarbon. solubilityofthings.com This allows for their deprotonation to form acetylide anions, which are potent carbon nucleophiles capable of forming new carbon-carbon bonds—a crucial step in building more complex molecular skeletons. libretexts.orgstudy.com

The Alcohol Group: The hydroxyl (-OH) group is one of the most common and versatile functional groups in organic chemistry. scienceready.com.aucreative-chemistry.org.uk Its significance lies in its ability to:

Act as a Nucleophile: The oxygen atom of the hydroxyl group is nucleophilic, allowing it to attack electrophilic centers. msu.edu

Act as a Leaving Group: The -OH group is a poor leaving group, but it can be protonated in the presence of acid to form water (H₂O), which is an excellent leaving group. This facilitates substitution and elimination reactions. msu.edulibretexts.org

Undergo Oxidation: Primary and secondary alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids, which are themselves valuable functional groups for further synthesis. masterorganicchemistry.com

Form Esters and Ethers: Alcohols react with carboxylic acids and their derivatives to form esters, and with alkyl halides to form ethers, expanding the functional group diversity of a molecule. msu.edu

The combination of these two functionalities in a single molecule, as in an alkynol, creates a powerful synthetic building block. The two groups can react independently, or they can influence each other's reactivity, enabling complex and elegant synthetic strategies.

Structural Characteristics and Chemical Space of Branched Alkynols, including 2,7,7,9-Tetramethyldec-5-yn-4-ol

Branched alkynols are characterized by the presence of alkyl groups attached to the main carbon chain. These branches have a significant impact on the molecule's physical and chemical properties.

Structural Characteristics:

Steric Hindrance: The bulky alkyl groups in a highly substituted alkynol can sterically hinder the reactive sites (the alkyne and alcohol groups). This can influence the regioselectivity and stereoselectivity of reactions, sometimes preventing reactions that would occur on a less substituted molecule, or directing incoming reagents to a specific face of the molecule.

Electronic Effects: Alkyl groups are weakly electron-donating. These inductive effects can influence the reactivity of nearby functional groups.

Three-Dimensionality: Branching increases the three-dimensional complexity of a molecule. This is a key aspect of "chemical space," which refers to the vast number of possible molecular structures. nih.gov

This compound: While specific data for this compound is not available, its structure can be inferred from its name:

A ten-carbon chain ("dec").

An alkyne (triple bond) between carbons 5 and 6 ("-5-yn-").

A hydroxyl group on carbon 4 ("-4-ol").

Four methyl groups: one on carbon 2, two on carbon 7, and one on carbon 9.

This structure would be a highly branched, chiral alkynol. The steric bulk around the hydroxyl group and the alkyne would be substantial, likely influencing its reactivity in a significant way.

Chemical Space of Branched Alkynols: The concept of chemical space is fundamental to drug discovery and materials science. nih.gov By increasing the number of sp³-hybridized carbon centers (as found in alkyl branches), molecules gain more three-dimensional character. This "sp³-richness" is often associated with improved pharmacological properties. Branched alkynols, with their defined stereocenters and functional group handles, are excellent scaffolds for exploring new areas of chemical space and synthesizing novel, complex molecules. nih.gov

Overview of Academic Research Trends in Aliphatic Alkynol Chemistry

Research in the field of aliphatic alkynols (those with non-aromatic carbon chains) is vibrant and multifaceted. Current trends focus on developing more efficient, selective, and sustainable synthetic methods, as well as exploring new applications for these versatile molecules.

Key Research Trends:

Sustainable Synthesis: There is a growing emphasis on developing "green" synthetic methods that use non-toxic reagents, reduce waste, and employ catalysts made from abundant metals. This includes the development of solvent-free reaction conditions and the use of biocatalysis. organic-chemistry.org

C-H Functionalization: A major goal in organic synthesis is the direct conversion of strong, typically unreactive carbon-hydrogen (C-H) bonds into new functional groups. Research into the remote functionalization of aliphatic alcohols, where a catalytic system can target a specific C-H bond far from the initial functional group, is a frontier in the field. researchgate.net

Flow Chemistry: The use of continuous flow reactors, as opposed to traditional batch synthesis, is gaining traction. Flow chemistry can offer improved safety, scalability, and control over reaction conditions, which is particularly advantageous for highly energetic or sensitive reactions involving alkynes.

Applications in Materials Science: Acetylenic diols, which are structurally related to alkynols, are used as surfactants and as components in adhesives and coatings. chemicalbook.comlookchem.comguidechem.com Research is ongoing to develop new alkynol-based polymers and materials with novel electronic or physical properties. researchgate.net

Natural Product Synthesis: Aliphatic alkynols are key intermediates in the total synthesis of many complex natural products. Stereoselective strategies for their synthesis are crucial for building up the carbon skeletons of these biologically active molecules. nih.gov

The table below summarizes some general classes of reactions involving the alkyne and alcohol functional groups.

| Functional Group | Reaction Class | Description | Typical Reagents |

| Alkyne | Reduction | Addition of hydrogen across the triple bond. Can be stopped at the alkene stage (cis or trans) or taken to the alkane. | H₂, Pd/C (alkane); H₂, Lindlar's catalyst (cis-alkene); Na, NH₃ (trans-alkene) |

| Alkyne | Hydration | Addition of water across the triple bond to form an enol, which tautomerizes to a ketone or aldehyde. | H₂SO₄, H₂O, HgSO₄ |

| Alkyne | Alkylation | (Terminal Alkynes) Deprotonation to form a nucleophilic acetylide, followed by reaction with an alkyl halide. | 1) NaNH₂ or n-BuLi 2) R-X |

| Alcohol | Oxidation | Conversion of the C-O bond to a C=O bond. | PCC (primary alcohol to aldehyde); CrO₃, H₂SO₄ (primary alcohol to carboxylic acid, secondary to ketone) |

| Alcohol | Substitution | Replacement of the -OH group (after protonation) with a halide. | HBr, HCl, HI |

| Alcohol | Esterification | Reaction with a carboxylic acid or derivative to form an ester. | R-COOH, acid catalyst |

Structure

3D Structure

Properties

CAS No. |

603203-34-5 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2,7,7,9-tetramethyldec-5-yn-4-ol |

InChI |

InChI=1S/C14H26O/c1-11(2)9-13(15)7-8-14(5,6)10-12(3)4/h11-13,15H,9-10H2,1-6H3 |

InChI Key |

IEKWMUCPUDTNAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C#CC(C)(C)CC(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,7,7,9 Tetramethyldec 5 Yn 4 Ol and Analogous Structures

Stereoselective and Regioselective Approaches to Alkynol Formation

Achieving specific three-dimensional arrangements of atoms (stereochemistry) and directing reactions to a particular site within a molecule (regiochemistry) are paramount in modern organic synthesis. For alkynols, this control is essential for producing compounds with desired biological or material properties.

Asymmetric Synthesis Strategies for Chiral Alkynols

Many alkynols, including potential analogs of 2,7,7,9-tetramethyldec-5-yn-4-ol, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer selectively. A primary method for achieving this is the catalytic asymmetric alkynylation of carbonyl compounds. nih.gov This involves the addition of an alkyne nucleophile to a prochiral aldehyde or ketone, guided by a chiral catalyst to favor the formation of one enantiomer over the other. nih.govyoutube.com

The development of chiral catalysts, such as those based on amino alcohols and metal complexes (e.g., zinc, copper, iridium), has been instrumental. nih.govacs.orgwordpress.com For instance, the use of chiral ligands like (−)- or (+)-diethyl tartrate (DET) in conjunction with a titanium catalyst is a well-established method for the asymmetric epoxidation of allylic alcohols, a process that can be a step in a multi-step synthesis of chiral alkynols. youtube.com Another approach involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

The enantioselective addition of alkynylzinc reagents to aldehydes, pioneered by Soai and coworkers, demonstrated the feasibility of this approach, although initial enantioselectivities were modest. nih.gov Subsequent research has focused on developing more efficient and selective ligand systems. nih.gov

Diastereoselective Control in Alkynol Construction

When a molecule already contains a chiral center and a new one is created, the resulting stereoisomers are called diastereomers. Diastereoselective reactions aim to control the formation of these diastereomers. youtube.com In the synthesis of complex alkynols, which may contain multiple stereocenters, controlling diastereoselectivity is crucial.

One common strategy involves the nucleophilic addition of an organometallic reagent to a chiral aldehyde or ketone. The existing stereocenter can influence the direction of attack of the nucleophile, leading to a preference for one diastereomer. youtube.com For example, the addition of a Grignard reagent to a chiral aldehyde often proceeds with a predictable level of diastereoselectivity. youtube.com

Furthermore, cyclization reactions, such as the Diels-Alder reaction, can be employed to establish multiple stereocenters with high diastereoselectivity in a single step. wikipedia.org While not directly forming an alkynol, these methods can create complex cyclic scaffolds that can be further elaborated to the target molecule.

Carbon-Carbon Bond Forming Reactions in Alkynol Synthesis

The construction of the carbon skeleton of this compound and its analogs is achieved through various carbon-carbon bond-forming reactions.

Acetylenic Coupling Reactions for Alkynol Backbones

Acetylenic coupling reactions are fundamental to the synthesis of molecules containing a carbon-carbon triple bond. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a widely used method for creating substituted alkynes. nih.govorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org

Other important acetylenic coupling reactions include the Glaser coupling, which joins two terminal alkynes to form a diyne, and the Cadiot-Chodkiewicz coupling, which couples a terminal alkyne with a 1-haloalkyne. wikipedia.orgresearchgate.net These reactions provide powerful tools for constructing the acetylenic backbone of complex alkynols.

A related strategy involves the reaction of metal acetylides with electrophiles. For instance, lithium acetylides, generated by treating a terminal alkyne with a strong base like n-butyllithium, can react with alkyl halides in an SN2 reaction to form internal alkynes. cureffi.org

Nucleophilic Additions to Carbonyl Compounds in Alkynol Synthesis

The most direct and common method for synthesizing the alcohol functionality of an alkynol is through the nucleophilic addition of an acetylide to a carbonyl compound (an aldehyde or ketone). masterorganicchemistry.combyjus.comoxfordsciencetrove.com This reaction, known as alkynylation, forms the characteristic propargyl alcohol moiety. wikipedia.org

The acetylide nucleophile is typically generated by deprotonating a terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent. wikipedia.orgcureffi.org The resulting metal acetylide then attacks the electrophilic carbon of the carbonyl group. byjus.comyoutube.com Subsequent workup with a proton source, like water or dilute acid, yields the alkynol. wikipedia.orgyoutube.com

The choice of carbonyl compound determines the substitution pattern of the resulting alcohol. For example, reaction with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. wikipedia.org In the context of this compound, a precursor ketone would be reacted with an appropriate acetylide.

Functional Group Interconversions and Protecting Group Strategies Relevant to Alkynols

The synthesis of complex molecules often requires the transformation of one functional group into another (functional group interconversion) and the temporary masking of reactive functional groups (protecting group strategies) to prevent unwanted side reactions. thieme-connect.comfiveable.meyoutube.com

Functional group interconversions are essential for introducing or modifying functional groups in a molecule. fiveable.mesolubilityofthings.com For example, an alcohol can be oxidized to an aldehyde or ketone, which can then undergo further reactions. solubilityofthings.com Conversely, a carbonyl group can be reduced to an alcohol. solubilityofthings.com These transformations are crucial for building up the desired molecular architecture.

Protecting groups are indispensable in multi-step synthesis. cureffi.orgccspublishing.org.cn For alkynols, both the alcohol and the terminal alkyne (if present) can be reactive under various conditions. The acidic proton of a terminal alkyne can interfere with many reactions, so it is often protected. ccspublishing.org.cnccspublishing.org.cn Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), are commonly used to protect terminal alkynes. cureffi.orgccspublishing.org.cngelest.com These groups can be easily introduced and later removed under specific conditions. gelest.com

Similarly, the hydroxyl group of the alcohol may need to be protected during subsequent synthetic steps. Silyl ethers, such as tert-butyldimethylsilyl (TBS) ethers, are frequently employed for this purpose due to their stability and ease of removal. cureffi.org The strategic use of protecting groups allows for the selective transformation of different parts of the molecule, enabling the synthesis of complex targets like this compound.

Sustainable and Green Chemistry Principles in Alkynol Synthesis

Key principles that are particularly relevant to alkynol synthesis include waste prevention, maximizing atom economy, using catalysis, employing safer solvents, and improving energy efficiency. sigmaaldrich.comrjpn.org The traditional synthesis of alkynols often involves multi-step processes that can generate significant waste. nih.gov For every kilogram of product in the fine chemical and pharmaceutical industries, it is estimated that 5 to 100 times that amount of chemical waste is produced. nih.gov Green chemistry seeks to redesign these synthetic routes to be more sustainable.

Atom Economy and Reaction Efficiency

A central concept in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful than those like substitutions or eliminations, which generate stoichiometric byproducts. nih.gov

Catalysis in Green Alkynol Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to enhance reaction rates, improve selectivity, and lower energy consumption, all while minimizing waste. bio-conferences.orgnumberanalytics.com In alkynol synthesis, various catalytic systems have been developed to replace less efficient stoichiometric reagents.

Metal-Based Catalysis : Transition metal catalysts, featuring metals like palladium, ruthenium, copper, and indium, have been developed for propargylic substitution and addition reactions. rsc.orgrsc.orgnih.gov For instance, a palladium-catalyzed carboxylation of propargylic alcohols demonstrates an atom-economic approach to producing allenoates. rsc.org Similarly, acid-treated montmorillonite (B579905) clay, a solid acid catalyst, has been used for the nucleophilic substitution of propargylic alcohols under solvent-free conditions, providing a reusable and greener alternative to homogeneous catalysts. rsc.org

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild reaction conditions, often in aqueous media. bio-conferences.org While specific applications in the synthesis of this compound are not widely documented, the potential for biocatalytic reductions or other transformations in alkynol synthesis represents a significant area for green chemistry research.

Safer Solvents and Reaction Conditions

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents, which account for a large portion of the waste generated in chemical processes. nih.gov Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Reactions : Performing reactions without a solvent, as demonstrated in the solid acid-catalyzed synthesis of 1,4-diynes, can significantly reduce waste and simplify product purification. rsc.org

Greener Solvents : When a solvent is necessary, greener options such as water, supercritical fluids (like CO2), or ionic liquids are preferred. youtube.comnih.gov Water, in particular, is an attractive solvent due to its non-toxic and non-flammable nature. organic-chemistry.org The development of water-tolerant catalytic systems is crucial for expanding the use of aqueous media in organic synthesis. nih.govorganic-chemistry.org

Energy Efficiency : Many synthetic procedures require significant energy input for heating or cooling. Designing reactions that proceed under mild conditions (ambient temperature and pressure) is a key goal of green chemistry. sigmaaldrich.comrawsource.com The use of alternative energy sources like microwave irradiation or ultrasound can also lead to faster reaction times and reduced energy consumption. nih.gov

The following table summarizes key research findings in the application of green chemistry principles to the synthesis of alkynols and related compounds.

| Green Chemistry Principle | Synthetic Strategy | Catalyst/Reagent | Key Findings & Advantages |

| Atom Economy | Carboxylation of propargylic alcohols | Palladium and a phosphoric acid | Establishes an atom-economic route to multi-substituted allenoates from readily available propargylic alcohols. rsc.org |

| Catalysis | Nucleophilic substitution of propargylic alcohols | Acid-treated K10 montmorillonite | Provides a green and rapid route to 1,4-diynes under solvent-free conditions with a reusable catalyst. rsc.org |

| Safer Solvents | Semihydrogenation of internal diarylalkynes | Transition-metal-free, using water as a hydrogen donor | Highly stereoselective and efficient synthesis of E-alkenes under convenient conditions. organic-chemistry.org |

| Waste Prevention | Preparation of primary propargylic alcohols | Rongalite as a C1 unit | Avoids low-temperature conditions and inconvenient lithium reagents required in classical methods. rsc.org |

| Energy Efficiency | Asymmetric alkynylation of aldehydes | In(III)/BINOL complex | Enables broad substrate generality with high enantioselectivity under mild conditions. organic-chemistry.org |

By integrating these principles, the synthesis of this compound and other alkynols can be made more sustainable, aligning with the broader goals of environmental stewardship in the chemical industry.

Chemical Reactivity and Mechanistic Investigations of 2,7,7,9 Tetramethyldec 5 Yn 4 Ol

Reactivity of the Alkyne Moiety in 2,7,7,9-Tetramethyldec-5-yn-4-ol

The internal alkyne of this compound is a site of rich chemical reactivity, susceptible to a variety of addition and metal-catalyzed reactions.

Hydrofunctionalization Reactions (e.g., hydroboration, hydrohalogenation, hydration)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across the carbon-carbon triple bond.

Hydroboration-Oxidation: The hydroboration of internal alkynes with reagents like disiamylborane (B86530) or dicyclohexylborane, followed by oxidation with hydrogen peroxide in a basic medium, is expected to yield an enol that tautomerizes to a ketone. For an unsymmetrical internal alkyne like the one in this compound, a mixture of two regioisomeric ketones would be anticipated due to the similar steric environments around the two alkyne carbons.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes proceeds via a vinyl carbocation intermediate. pressbooks.pub Following Markovnikov's rule, the hydrogen atom adds to the carbon atom of the alkyne that is less substituted, and the halide adds to the more substituted carbon. youtube.com In the case of this compound, the electronic and steric influences of the flanking groups would direct the regioselectivity, likely resulting in a mixture of vinyl halide products. The reaction is initiated by the protonation of the alkyne to form the more stable vinyl carbocation. pressbooks.pub

Hydration: The acid-catalyzed hydration of alkynes typically yields ketones. masterorganicchemistry.com For internal alkynes, this reaction often requires harsh conditions and may lack regioselectivity, producing a mixture of ketones. A greener and more selective alternative is the CO2-promoted hydration of propargylic alcohols, which can proceed under milder conditions. acs.orgresearchgate.net This method involves the formation of an α-alkylidene cyclic carbonate intermediate, which then hydrolyzes to the corresponding α-hydroxy ketone. acs.orgresearchgate.net

Table 1: Expected Products from Hydrofunctionalization Reactions

| Reaction | Reagents | Expected Product(s) |

|---|---|---|

| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | Mixture of 2,7,7,9-tetramethyldecan-5-one and 2,7,7,9-tetramethyldecan-6-one |

| Hydrohalogenation | HX (X = Cl, Br, I) | Mixture of (E/Z)-5-halo-2,7,7,9-tetramethyldec-5-ene-4-ol and (E/Z)-6-halo-2,7,7,9-tetramethyldec-5-ene-4-ol |

| Hydration (Acid-catalyzed) | H₂SO₄, H₂O, HgSO₄ (optional) | Mixture of 2,7,7,9-tetramethyldecan-5-one and 2,7,7,9-tetramethyldecan-6-one |

| Hydration (CO₂-promoted) | CO₂, AgOAc, Ionic Liquid | 6-Hydroxy-2,7,7,9-tetramethyldecan-5-one and/or 5-hydroxy-2,7,7,9-tetramethyldecan-6-one |

Cycloaddition Reactions Involving the Alkyne

The alkyne functionality can participate in various cycloaddition reactions to form cyclic compounds. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, can occur with a suitable diene. wikipedia.org However, the steric hindrance around the alkyne in this compound might necessitate high temperatures or the use of a catalyst. Transition metal-catalyzed cycloadditions, such as the nickel-catalyzed [2+2+2] cyclotrimerization of propargyl alcohol, offer a pathway to substituted aromatic compounds. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metals are widely used to catalyze a plethora of reactions involving alkynes, often under mild conditions with high selectivity.

Palladium-catalyzed: Palladium catalysts are known to mediate various cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. While the alkyne in this compound is internal, palladium catalysis can still be employed in other transformations like carbopalladation-cross-coupling sequences.

Gold-catalyzed: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating alkynes towards nucleophilic attack. researchgate.netnih.govprezi.comucl.ac.ukquizlet.com For propargylic alcohols, this can lead to rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones. ucl.ac.ukquizlet.comucl.ac.uk Gold catalysis can also promote hydroarylation and other addition reactions. researchgate.netnih.gov

Silver-catalyzed: Silver catalysts can promote reactions similar to those catalyzed by gold, including the rearrangement of propargylic alcohols. nih.gov Silver(I) salts have also been shown to catalyze the three-component reaction of propargylic alcohols, carbon dioxide, and monohydric alcohols to produce β-oxopropyl carbonates. nih.gov Furthermore, silver catalysis can facilitate the propargylation of various nucleophiles. escholarship.org

Iridium-catalyzed: Iridium complexes can catalyze the coupling of primary alcohols with internal alkynes to yield secondary homoallylic alcohols. organic-chemistry.orgnih.gov This transformation proceeds through a hydrido(π-allyl)iridium intermediate. organic-chemistry.org Iridium catalysts are also effective in the enantioselective C-H functionalization of internal alkynes. nih.gov

Ruthenium-catalyzed: Ruthenium complexes are versatile catalysts for various transformations of propargylic alcohols. uni-halle.de They can catalyze cascade reactions, hydrophosphination, and propargylic substitution reactions. uni-halle.dersc.orgnih.gov DFT studies have provided insights into the mechanism and enantioselectivity of these reactions. nih.gov Ruthenium pincer complexes have been used for the α-alkylation of β-naphthols with primary alcohols, a reaction that proceeds via an aldehyde intermediate. nih.gov

Nickel-catalyzed: Nickel catalysts are employed in a range of reactions including the homotrimerization of propargyl alcohol to form substituted benzenes. researchgate.net They also catalyze substitution reactions of propargyl halides with organotitanium reagents and are effective for C-S cross-coupling of sterically hindered substrates. rsc.orgnih.govrsc.org Recent advances have demonstrated the nickel-catalyzed enantioconvergent cross-electrophile coupling of benzylic alcohols with alkenyl electrophiles. acs.org

Iron-catalyzed: Iron catalysts offer a cost-effective and environmentally benign option for various organic transformations. Iron(III) salts can catalyze the carbomagnesiation of propargylic alcohols, leading to the formation of tri- and tetra-substituted olefins with high regio- and stereoselectivity. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Reactions of Propargylic Alcohols

| Metal Catalyst | Typical Reaction Type(s) | Potential Product from this compound |

|---|---|---|

| Palladium | Cross-coupling, Carbopalladation | Functionalized alkenes |

| Gold | Meyer-Schuster rearrangement, Hydroarylation | α,β-Unsaturated ketone, Aryl-substituted alkenes |

| Silver | Rearrangement, Propargylation | α,β-Unsaturated ketone, Propargylated compounds |

| Iridium | Coupling with alcohols, C-H functionalization | Homoallylic alcohols, Functionalized alkynes |

| Ruthenium | Cascade reactions, Hydrophosphination, Substitution | Complex carbo- and heterocycles, Vinylphosphines |

| Nickel | Cyclotrimerization, Substitution | Substituted arenes, Allenes/Alkynes |

| Iron | Carbomagnesiation | Tri- or tetra-substituted allylic alcohols |

Reactivity of the Alcohol Moiety in this compound

The secondary alcohol group in this compound can undergo oxidation, reduction, and derivatization reactions.

Oxidation and Reduction Pathways of Secondary Alcohols

Oxidation: Secondary alcohols are readily oxidized to ketones using a variety of oxidizing agents. wikipedia.orgnumberanalytics.comchemguide.co.uk Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and Jones reagent, as well as milder methods like Swern oxidation and Dess-Martin periodinane. numberanalytics.com For sterically hindered secondary alcohols, specific methods such as oxidation with sodium hypochlorite (B82951) in the presence of TEMPO can be effective. organic-chemistry.orgorganic-chemistry.org The oxidation of the alcohol in this compound would yield the corresponding ketone, 2,7,7,9-tetramethyldec-5-yn-4-one.

Reduction: The reduction of a secondary alcohol is not a typical transformation as it is already in a reduced state. However, the carbonyl group of the corresponding ketone, 2,7,7,9-tetramethyldec-5-yn-4-one, can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rroij.com

Derivatization for Further Synthetic Transformations

The hydroxyl group can be converted into other functional groups to facilitate further synthetic steps.

Esterification: The alcohol can be esterified with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to form an ester. This can be useful for protecting the alcohol group or for introducing a leaving group for substitution reactions.

Etherification: The formation of ethers from sterically hindered secondary alcohols can be challenging. nih.govnih.gov However, methods like the Williamson ether synthesis under specific conditions or copper-catalyzed etherification can be employed. nih.gov

Conversion to Halides: The alcohol can be converted to an alkyl halide using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These alkyl halides can then participate in various nucleophilic substitution and coupling reactions.

Derivatization for Analysis: For analytical purposes, such as chiral separation by HPLC, secondary alcohols can be derivatized to form esters like benzoates or picolinates. researchgate.net

Table 3: Common Derivatization Reactions of the Alcohol Moiety

| Reaction | Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Acyl chloride/Acid anhydride, Base | Ester |

| Etherification | Alkyl halide, Base (Williamson) or Cu-catalyst | Ether |

| Conversion to Alkyl Chloride | SOCl₂ or PCl₅ | Alkyl Chloride |

| Conversion to Alkyl Bromide | PBr₃ | Alkyl Bromide |

Intramolecular Reactions and Cyclizations of Alkynols

Alkynols, which contain both an alkyne and a hydroxyl group, are versatile substrates for intramolecular reactions, leading to the formation of various cyclic compounds, particularly oxygen-containing heterocycles. The reactivity of this compound would be dominated by the interaction of its hydroxyl group with the internal alkyne moiety, often facilitated by a catalyst.

The intramolecular cyclization of alkynols, specifically hydroalkoxylation, is a powerful method for synthesizing heterocycles like furans and pyrans. nih.govnih.gov These reactions are typically catalyzed by transition metals, with gold complexes being particularly effective due to their high affinity for activating alkyne π-bonds towards nucleophilic attack. acs.orgnih.govacs.org For a molecule like this compound, two primary cyclization pathways are possible: a 5-exo-dig cyclization to form a five-membered dihydrofuran ring or a 6-endo-dig cyclization to yield a six-membered dihydropyran ring. The regiochemical outcome is often governed by Baldwin's rules and the specific catalytic system employed. Gold catalysts, for instance, have been shown to facilitate both exo and endo cyclizations, depending on the substrate and reaction conditions. nih.govcsic.es

Beyond metal catalysis, photoredox catalysis offers a modern approach to radical cyclizations. nih.govacs.org In a hypothetical scenario, the hydroxyl group of this compound could be converted into a radical precursor. Subsequent visible-light-mediated radical generation could initiate a cyclization cascade, providing access to different carbocyclic or heterocyclic skeletons. nih.gov The bulky substituents on the alkynol would play a crucial role in directing the stereochemistry of these transformations.

Mechanistic Studies of Key Transformations

Understanding the precise mechanism of these transformations is critical for controlling reaction outcomes and developing new synthetic methods. Mechanistic studies provide insight into reaction pathways, intermediates, and the factors that govern rate and selectivity. princeton.edu

Elucidation of Reaction Pathways and Intermediates

For the metal-catalyzed cyclization of this compound, the generally accepted mechanism involves several key steps. Using a gold(I) catalyst as an example, the process would likely initiate with the coordination of the gold complex to the alkyne, activating it for nucleophilic attack. acs.orgacs.org The intramolecular attack by the hydroxyl group would then occur.

Key Mechanistic Steps in Gold-Catalyzed Alkynol Cyclization:

π-Activation: The Lewis acidic gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity.

Nucleophilic Attack: The tethered hydroxyl group attacks the activated alkyne. This can proceed via a 5-exo or 6-endo pathway, leading to a vinyl-gold intermediate.

Protodeauration: The carbon-gold bond of the intermediate is cleaved by a proton source (often adventitious water or the alcohol itself), regenerating the catalyst and yielding the final heterocyclic product. nih.gov

In the case of a photoredox-catalyzed radical reaction, the pathway would involve distinct intermediates. The reaction might be initiated by the formation of a radical at a position alpha to the oxygen, followed by cyclization onto the alkyne to form a vinylic radical. This radical could then be trapped to complete the reaction sequence. nih.gov

Experimental Techniques for Mechanistic Interrogation

To probe these proposed mechanisms, chemists employ several powerful experimental techniques. These methods provide evidence for the nature of the transition states and the rate-determining step of a reaction.

Kinetic Isotope Effects (KIEs): The Kinetic Isotope Effect is a powerful tool for determining whether a specific C-H (or O-H, N-H, etc.) bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). princeton.edulibretexts.org

Primary KIE: A large kH/kD value (typically > 2) is observed when the bond to the isotope is broken during the rate-determining step. For the cyclization of this compound, a primary KIE would be expected for the O-H bond if its cleavage is part of the slowest step.

Secondary KIE: Smaller KIEs (values near 1) can provide information about changes in hybridization at a specific carbon atom in the transition state.

| KIE Type | Typical kH/kD Value | Interpretation in Alkynol Cyclization |

|---|---|---|

| Primary (O-H) | > 2 | Indicates deprotonation of the hydroxyl group is part of the rate-determining step. baranlab.org |

| Secondary α (C-H) | 0.95 - 1.05 | Probes changes in hybridization at the carbon bearing the hydroxyl group. |

| Secondary β (C-H) | 1.05 - 1.20 | Can provide insight into the development of charge or hyperconjugative effects in the transition state. libretexts.org |

Hammett Plots: The Hammett equation is a cornerstone of physical organic chemistry used to investigate the electronic effects of substituents on reaction rates and equilibria. wikipedia.org It relates the rate constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). pharmacy180.comlibretexts.org

While this compound itself is an aliphatic compound, the principles of linear free-energy relationships can be applied by studying a series of analogs with different substituents, for instance, if an aryl group were incorporated into the structure. The slope of the Hammett plot, ρ (rho), provides crucial information about the development of charge in the transition state of the rate-determining step. researchgate.netacs.org

| Reaction Constant (ρ) | Interpretation |

|---|---|

| Large positive value (ρ > 1) | Significant negative charge buildup in the transition state; reaction is accelerated by electron-withdrawing groups. wikipedia.org |

| Large negative value (ρ < -1) | Significant positive charge buildup in the transition state; reaction is accelerated by electron-donating groups. researchgate.net |

| Small value (|ρ| < 1) | Little charge development or a radical mechanism may be involved. |

By applying these and other techniques like computational modeling and in-situ spectroscopic analysis, a detailed picture of the reaction mechanisms available to this compound can be constructed, enabling the rational design of synthetic routes to complex molecules.

Advanced Spectroscopic and Analytical Methodologies for Characterizing 2,7,7,9 Tetramethyldec 5 Yn 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for delineating the carbon-hydrogen framework of 2,7,7,9-Tetramethyldec-5-yn-4-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would confirm the number of protons in each environment. The hydroxyl (-OH) protons would likely appear as a broad singlet, the position of which is dependent on concentration and solvent due to hydrogen bonding. The protons of the methyl and methylene groups would resonate in the aliphatic region of the spectrum, with their chemical shifts and multiplicities dictated by their proximity to electronegative atoms and neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. Key signals would include those for the sp-hybridized carbons of the alkyne, the sp³-hybridized carbons bearing the hydroxyl groups, and the various methyl and methylene carbons of the alkyl chains.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, respectively. For determining the relative stereochemistry of the two chiral centers (C4 and C7), Nuclear Overhauser Effect (NOE) spectroscopy could be employed. NOE correlations are observed between protons that are close in space, and thus, distinct NOE patterns would be expected for the meso and the racemic (d,l) diastereomers.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | Variable (broad s) | s (singlet) |

| -CH(CH₃)₂ | ~0.9 | d (doublet) |

| -CH₂- | ~1.5-1.7 | m (multiplet) |

| -CH(CH₃)₂ | ~1.8-2.0 | m (multiplet) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡C- | ~80-90 |

| -C(OH) | ~65-75 |

| -CH₂- | ~40-50 |

| -CH(CH₃)₂ | ~25-35 |

| -C(OH)CH₃ | ~20-30 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is pivotal for the identification of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the molecule's bonds. A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening attributable to intermolecular hydrogen bonding. Strong, sharp absorptions in the 3000-2850 cm⁻¹ region would arise from the C-H stretching of the aliphatic methyl and methylene groups. The C-O stretching of the tertiary alcohol would be expected in the fingerprint region, around 1150 cm⁻¹. The C≡C triple bond, being internal and symmetrically substituted, is expected to show a weak or absent absorption in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C≡C stretch may be weak in the IR spectrum, it is expected to give a moderately strong signal in the Raman spectrum, typically in the range of 2260-2190 cm⁻¹, as the polarizability of this bond changes significantly during vibration. The aliphatic C-H stretching and bending vibrations would also be observable.

Studies on the concentration dependence of the O-H stretching band in non-polar solvents could provide insights into the nature and extent of hydrogen bonding in this molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3600-3200 (broad) | 3600-3200 |

| C-H (sp³) | Stretching | 3000-2850 | 3000-2850 |

| C≡C | Stretching | Weak or absent | 2260-2190 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. The molecular formula, C₁₄H₂₆O₂, corresponds to a precise mass that can be accurately measured by HRMS, confirming the elemental composition.

Electron Ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•), which may be of low abundance due to the acyclic and functionalized nature of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen). The loss of alkyl groups, such as an isobutyl radical, would also be an expected fragmentation pathway. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 4: Plausible Mass Spectrometric Fragments of this compound

| m/z Value | Possible Fragment | Neutral Loss |

|---|---|---|

| [M-15]⁺ | [C₁₃H₂₃O₂]⁺ | •CH₃ |

| [M-18]⁺ | [C₁₄H₂₄]⁺• | H₂O |

| [M-57]⁺ | [C₁₀H₁₅O₂]⁺ | •C₄H₉ (isobutyl) |

Theoretical and Computational Chemistry Studies on 2,7,7,9 Tetramethyldec 5 Yn 4 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like 2,7,7,9-tetramethyldec-5-yn-4-ol. These calculations can elucidate the distribution of electrons within the molecule, which is key to predicting its stability and reactivity.

By solving approximations of the Schrödinger equation, these methods can determine the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can map the electrostatic potential (ESP) onto the electron density surface. This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen of the hydroxyl group and the π-system of the alkyne would be expected to be electron-rich regions, while the hydrogen of the hydroxyl group would be electron-poor.

Note: These values are hypothetical and representative of what would be expected from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, arising from the rotation around its single bonds, means that it can exist in various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

A potential energy surface (PES) map can be generated by systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy of the molecule. The resulting surface reveals the low-energy valleys corresponding to stable conformers and the higher-energy peaks representing the transition states between them.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 178° (anti-periplanar) | 0.00 | 75.1 |

| B (Gauche) | 65° | 1.1 | 14.5 |

Note: This table presents hypothetical data to illustrate how different spatial arrangements of the molecular backbone would result in different energy levels.

Transition State Analysis for Reaction Pathways and Selectivity Prediction

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating the transition state (TS)—the highest energy point along a reaction coordinate—the activation energy for a given reaction pathway can be calculated. This provides insight into the reaction rate and feasibility.

For an unsaturated alcohol like this compound, a potential reaction for study would be the electrophilic addition across the alkyne triple bond, for instance, the hydration reaction catalyzed by an acid. Computational analysis could compare different possible outcomes, such as the formation of a ketone via Markovnikov or anti-Markovnikov addition.

By calculating the activation energies for the different pathways, a prediction can be made about the reaction's selectivity. The pathway with the lower activation energy will be kinetically favored and is expected to be the major reaction product. The analysis would involve modeling the structures of the reactants, intermediates, transition states, and products.

Table 3: Calculated Activation Energies for a Hypothetical Hydration Reaction

| Reaction Pathway | Intermediate | Transition State Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Markovnikov Addition | Vinyl Cation (more substituted) | 22.5 | Favored product (ketone at C-5) |

Note: These are representative values for a computational study of a reaction mechanism. The lower activation energy for the Markovnikov pathway suggests it would be the preferred route.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would provide insights into how the solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and the influence of the solvent on conformational preferences and reaction rates.

Key analyses from an MD simulation include the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For instance, the RDF for water molecules around the hydroxyl group of this compound would reveal the extent and structure of hydrogen bonding. The simulations can also quantify the average number and lifetime of these hydrogen bonds.

Table 4: Representative Data from a Molecular Dynamics Simulation in Water

| Interaction | Peak of RDF (Å) | Coordination Number | Hydrogen Bond Lifetime (ps) |

|---|---|---|---|

| Hydroxyl O --- Water H | 1.9 | 2.1 | 3.5 |

| Hydroxyl H --- Water O | 1.8 | 1.0 | 2.8 |

Note: This hypothetical data illustrates how MD simulations can quantify the specific interactions between the solute and solvent, showing strong hydrogen bonding at the hydroxyl group and weaker interactions with the alkyne region.

Applications of 2,7,7,9 Tetramethyldec 5 Yn 4 Ol As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules with Diverse Architectures

The reactivity of the alkyne and hydroxyl groups in 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) allows for its derivatization into a range of more complex molecules. One of the most common synthetic transformations is ethoxylation, where ethylene (B1197577) oxide is reacted with the diol to produce a series of non-ionic surfactants with varying degrees of water solubility and hydrophile-lipophile balance (HLB). chemicalbook.com This reaction highlights the utility of the diol's hydroxyl groups as points for chemical modification.

The general reaction scheme for the ethoxylation of 2,4,7,9-tetramethyl-5-decyne-4,7-diol is as follows:

(CH₃)₂CHCH₂C(CH₃)(OH)C≡CC(CH₃)(OH)CH₂CH(CH₃)₂ + n(C₂H₄O) → (CH₃)₂CHCH₂C(CH₃)(O(CH₂CH₂O)ₓH)C≡CC(CH₃)(O(CH₂CH₂O)ᵧH)CH₂CH(CH₃)₂ (where x + y = n)

This process allows for the fine-tuning of the resulting molecule's properties for specific applications, such as in coatings, inks, and adhesives. chemicalbook.com

While extensive documentation on its use in synthesizing a wide array of architecturally diverse and complex organic molecules is not prevalent in mainstream chemical literature, its fundamental structure suggests potential for such applications. The acetylenic core can, in principle, participate in various alkyne-specific reactions such as hydroboration-oxidation, metal-catalyzed cross-coupling reactions, or click chemistry, which could lead to highly functionalized and complex structures. Similarly, the tertiary alcohol groups can be transformed into other functional groups or used as directing groups in subsequent reactions.

Precursor in Natural Product Synthesis Scaffolds

A thorough review of scientific literature does not indicate that 2,4,7,9-tetramethyl-5-decyne-4,7-diol is a commonly used precursor or intermediate in the total synthesis of natural products. The synthesis of natural products typically involves the use of chiral building blocks and stereoselective reactions to construct complex, polycyclic, and stereochemically rich targets. While the diol possesses chiral centers (in its meso and (±) forms), its highly branched and somewhat sterically hindered structure may not lend itself readily to the intricate bond formations required in many natural product syntheses without significant, and as yet undocumented, chemical modification.

Utility in the Construction of Precursors for Advanced Materials

The application of 2,4,7,9-tetramethyl-5-decyne-4,7-diol extends to the synthesis of precursors for advanced materials, primarily through its modification into functional surfactants and polymers.

As previously mentioned, the ethoxylation of 2,4,7,9-tetramethyl-5-decyne-4,7-diol is a key synthetic strategy to create a family of surfactants with tailored properties. chemicalbook.com These ethoxylated derivatives can be considered precursors for the formulation of advanced materials such as high-performance coatings, printing inks, and adhesives where precise control of surface tension and wetting is crucial. welltchemicals.com

The following interactive data table summarizes the properties of ethoxylated derivatives of 2,4,7,9-tetramethyl-5-decyne-4,7-diol, illustrating how synthetic modification of the parent diol leads to materials with different functionalities.

| Product (Trade Name) | Moles of Ethylene Oxide (n) | Appearance | HLB | Key Application as a Precursor |

| Surfadol 420 | 1.3 | Light yellow liquid | 4 | Wetting and defoaming agent in coatings |

| Surfadol 440 | 3.5 | Light yellow liquid | 8 | Wetting and defoaming agent in inks |

| Surfadol 465 | 10 | Light yellow liquid | 13 | Low-foam wetting agent in adhesives |

| Surfadol 485 | 30 | Yellow paste | 17 | Solubilizer and emulsifier in agrochemicals |

Beyond simple ethoxylation, the diol's structure presents possibilities for its incorporation into polymeric structures. The di-functionality of the molecule (two hydroxyl groups) allows it to act as a monomer or a cross-linking agent in polymerization reactions. For instance, it could be used to create polyesters or polyurethanes with a rigid, hydrophobic alkyne unit embedded in the polymer backbone. Such polymers could exhibit unique thermal and mechanical properties.

Furthermore, 2,4,7,9-tetramethyl-5-decyne-4,7-diol has been used as a dopant in the formulation of the interfacial layer in heterojunction solar cells. chemicalbook.com In this context, it is part of the construction of a functional material, where it aids in forming a homogeneous layer that enhances the photocurrent density. chemicalbook.com While not a multi-step synthesis of a precursor in the traditional sense, it demonstrates the utility of the molecule's specific chemical properties in creating advanced material systems.

Table of Compound Names

| Trivial Name/Trade Name | IUPAC Name |

| 2,7,7,9-Tetramethyldec-5-yn-4-ol | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol |

| Surfynol 104 | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol |

| Surfadol 420 | Ethoxylated 2,4,7,9-tetramethyl-5-decyne-4,7-diol (1.3 moles EO) |

| Surfadol 440 | Ethoxylated 2,4,7,9-tetramethyl-5-decyne-4,7-diol (3.5 moles EO) |

| Surfadol 465 | Ethoxylated 2,4,7,9-tetramethyl-5-decyne-4,7-diol (10 moles EO) |

| Surfadol 485 | Ethoxylated 2,4,7,9-tetramethyl-5-decyne-4,7-diol (30 moles EO) |

Future Research Directions and Emerging Trends for Alkynol Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of future research is the creation of advanced catalytic systems that offer superior control over chemical reactions involving alkynols. The goal is to maximize the yield of desired products while minimizing waste and energy consumption. Key areas of development include catalysts for highly selective transformations, such as the semi-hydrogenation of the alkyne group to an alkene without over-reduction to an alkane.

For instance, palladium-based heterogeneous catalysts are highly effective for hydrogenating acetylenic compounds due to their excellent ability to activate hydrogen. mdpi.com However, achieving high selectivity remains a challenge. mdpi.com Research is now directed towards tuning the electronic and geometric structure of active sites. This can be achieved by using specific support materials or by incorporating other metals to create bimetallic catalysts. mdpi.com Intermetallic PdZn active sites, formed by the high-temperature reduction of a Pd/ZnO catalyst, have shown superior activity, unique selectivity, and outstanding stability in the continuous-flow semi-hydrogenation of alkynols to cis-enols. mdpi.com Similarly, bimetallic PdCu nanoparticles are being explored as promising catalysts for a range of reactions, including the selective hydrogenation of alkynols to alkenols. mdpi.com

Another critical area is asymmetric catalysis, which is essential for producing optically active propargylic alcohols—valuable chiral building blocks in the pharmaceutical industry. Research has focused on developing catalyst systems like those based on BINOL (1,1'-Bi-2-naphthol) derivatives. For example, systems employing BINOL, a dialkylzinc reagent, and a titanium promoter can facilitate the asymmetric addition of alkynes to aldehydes, yielding chiral propargylic alcohols with high enantioselectivity. thieme-connect.de Future work will likely involve creating even more practical and efficient functionalized BINOL catalysts that can operate at milder temperatures and without the need for additional reagents. thieme-connect.de

| Catalyst System | Target Reaction | Key Advantages |

| PdZn on ZnO | Alkynol semi-hydrogenation | High activity, unique selectivity to cis-enols, excellent stability in flow chemistry. mdpi.com |

| Bimetallic PdCu | Alkynol semi-hydrogenation | High selectivity (98%), reduced isomerization and over-hydrogenation. mdpi.com |

| BINOL-Zn-Ti | Asymmetric alkyne addition | Generates optically active propargylic alcohols with high enantioselectivity. thieme-connect.de |

| Cu/Phosphine & Pd/dppf | Alkyne Allylboration | Creates densely functionalized building blocks like bifunctional skipped dienes. acs.org |

Integration with Flow Chemistry and Automated Synthesis Techniques

The shift from traditional batch processing to continuous flow chemistry represents a major trend in chemical synthesis, including for alkynols. syrris.comresearchgate.net Flow chemistry offers numerous advantages, such as enhanced heat and mass transfer, improved safety when handling reactive intermediates, greater reproducibility, and the potential for seamless integration with purification and analysis steps. researchgate.netnih.gov

Automated flow chemistry platforms are becoming increasingly vital, particularly in pharmaceutical research for generating libraries of compounds for screening. syrris.com These systems allow for rapid optimization of reaction conditions (e.g., temperature, pressure, flow rates) and can perform multiple synthetic steps in a "telescoped" sequence without isolating intermediates. syrris.comacs.org This significantly reduces waste, resources, and time. syrris.comresearchgate.net For the synthesis of complex alkynols, a multi-step process could be streamlined into a single, continuous operation, boosting efficiency and scalability. acs.org

| Feature | Batch Chemistry | Flow Chemistry |

| Process Type | Discontinuous, discrete steps | Continuous, integrated steps researchgate.net |

| Heat & Mass Transfer | Often limited, can be inefficient | Highly efficient, leading to faster reactions nih.gov |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes acs.org |

| Scalability | Re-optimization often needed for scale-up | Direct scalability with no re-optimization syrris.com |

| Automation | More complex to fully automate | Readily integrated with automation and real-time control researchgate.netnih.gov |

| Reproducibility | Can be variable | High reproducibility and consistency researchgate.net |

Exploration of New Reactivity Modes and Functional Group Interconversions

Alkynes are exceptionally versatile functional groups due to their two π-bonds and acidic terminal proton (if present), allowing for a wide array of chemical transformations. nih.gov Future research will continue to uncover new ways to harness the reactivity of the alkynol scaffold, enabling the synthesis of increasingly complex molecular architectures.

One emerging area is the use of alkynes in multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govnih.gov This approach is highly atom-economical and efficient for building molecular complexity. nih.gov For example, copper(II) triflate has been shown to catalyze a three-component coupling of anilines, aldehydes, and alkynes to directly form substituted quinolines under solvent-free conditions. nih.gov

The interconversion of the alkyne and alcohol functional groups into other groups is a cornerstone of organic synthesis. fiveable.me Research is focused on developing milder and more selective methods for these transformations. For alkynols, this could involve:

Selective Oxidation/Reduction : Mild oxidation of the secondary alcohol in a molecule like 2,7,7,9-Tetramethyldec-5-yn-4-ol could yield a corresponding alkynyl ketone. Conversely, stereoselective reduction of the alkyne can lead to either the cis (Z) or trans (E) alkene, each with distinct properties and further reactivity. imperial.ac.uk

Gold-Catalyzed Reactions : Gold catalysts have shown unique reactivity with alkynes, enabling transformations that are difficult to achieve with other metals. researchgate.net This includes hydroarylation reactions where C-H bonds are added across the triple bond, offering new routes to functionalize phenols and indoles. researchgate.net

Click Chemistry : The alkyne group is a key participant in "click" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.gov Future trends involve developing novel platforms for "triple click chemistry," allowing for the one-pot assembly of highly functionalized molecules from simple building blocks, which has significant potential in drug development and materials science. sciencedaily.comeurekalert.org

Sustainable and Bio-Inspired Approaches in Alkynol Synthesis and Transformation

Modern chemistry is increasingly driven by the principles of sustainability and green chemistry, which aim to reduce environmental impact by using renewable resources, minimizing waste, and employing eco-friendly processes. mdpi.com This trend is highly relevant to the synthesis and modification of alkynols.

A key direction is the use of biocatalysis, which employs enzymes to perform chemical transformations. Enzymes operate under mild conditions (aqueous solutions, ambient temperature) and often exhibit exquisite chemo-, regio-, and stereoselectivity. For example, engineered enzymes like carboxylic acid reductases and alcohol oxidases can be used to convert sustainable feedstocks like carboxylic acids and alcohols into aldehydes, which are key intermediates for further reactions. youtube.com This bio-inspired approach could be applied to create chiral amines from ketone or alcohol precursors, a vital transformation in the pharmaceutical industry. youtube.com

Bio-inspired synthesis also involves learning from the synthetic strategies found in nature to construct complex molecules. nih.gov Natural organisms create intricate structures through elegant cascade reactions, where a single event triggers a series of bond-forming transformations. nih.gov Researchers are working to mimic these cascades in the lab to achieve highly efficient syntheses of complex natural products and their analogs from simple precursors. nih.gov Applying these principles could lead to novel, resource-efficient pathways for synthesizing complex, long-chain alkynols and their derivatives.

Furthermore, the development of "green" synthetic protocols emphasizes the use of aqueous solutions and eco-friendly additives to produce materials. mdpi.com This approach, combined with the use of materials derived from abundant natural polymers like cellulose and chitin, points toward a future where chemical manufacturing is more aligned with natural processes. mpg.dewiley.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.